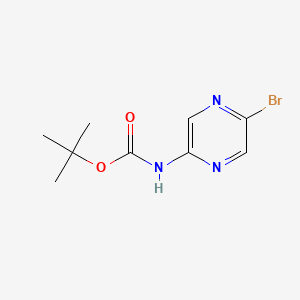
1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol, more commonly known as Pival, is an organophosphorus compound that has been used in various scientific and research applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Pival is also used in the synthesis of polymers and polymeric materials. Pival has been studied extensively for its chemical and physiological properties, and it has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photoisomerization Studies
1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol and its analogues have been studied in the context of photoisomerization. Research has shown that such compounds undergo isomerization under certain conditions, such as irradiation with light or by thermal means. This process is significant in understanding chemical reactions that are initiated or influenced by light and heat, revealing insights into molecular behavior under different conditions (Pazdera et al., 1997).
Reaction Mechanism Exploration
Studies have also focused on the chemical reaction mechanisms involving 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol derivatives. These include selective formation of rearranged compounds via silyl migration and exploring how these compounds behave under different reaction conditions. Such research aids in the understanding of complex chemical processes and can contribute to the development of new synthetic methods (Ohshita et al., 2008).
Synthesis and Structural Analysis
Research has also delved into the synthesis and structural analysis of compounds related to 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol. These studies provide critical insights into how these compounds can be synthesized and their molecular structures, contributing to broader chemical knowledge and potential applications in material science and pharmacology (Lugemwa, 2019).
Catalytic Activity and Molecular Design
Investigations into the catalytic activities of related compounds have provided valuable information for the design of latent catalysts. Understanding how different substituents affect the catalytic activity of these molecules has implications for industrial processes, including polymer production and other chemical manufacturing processes (Kobayashi et al., 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Phenol", "Acetone", "Ethyl vinyl ether", "Pivaloyl chloride", "Sodium hydroxide", "Sodium carbonate", "Hydrochloric acid", "Sodium chloride", "Water", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 4,4',4''-trihydroxytriphenylmethane by reacting phenol with acetone in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Protection of the phenolic hydroxyl groups in 4,4',4''-trihydroxytriphenylmethane by reacting with pivaloyl chloride in the presence of a base catalyst such as sodium carbonate to obtain 1-Pivaloyl-4,4',4''-trihydroxytriphenylmethane.", "Step 3: Synthesis of 1-ethyl-1-ethenyl-2-ylidene by reacting ethyl vinyl ether with hydrochloric acid to obtain 1-chloroethyl vinyl ether, followed by reaction with sodium chloride to obtain 1-chloroethyl ethenyl ether, and then reacting with sodium carbonate to obtain 1-ethyl-1-ethenyl-2-ylidene.", "Step 4: Synthesis of 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol by reacting 1-Pivaloyl-4,4',4''-trihydroxytriphenylmethane with 1-ethyl-1-ethenyl-2-ylidene in the presence of a base catalyst such as sodium hydroxide and a solvent such as methanol or diethyl ether." ] } | |
CAS-Nummer |
1797136-60-7 |
Produktname |
1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol |
Molekularformel |
C27H28O4 |
Molekulargewicht |
416.517 |
IUPAC-Name |
[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H28O4/c1-5-24(18-10-16-23(17-11-18)31-26(30)27(2,3)4)25(19-6-12-21(28)13-7-19)20-8-14-22(29)15-9-20/h6-17,28-29H,5H2,1-4H3 |
InChI-Schlüssel |
QOAUEUOERPIDGS-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C(C)(C)C |
Synonyme |
1-Pivaloyl-4,4’,4’’-(1-ethyl-1-ethenyl-2-ylidene)triphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



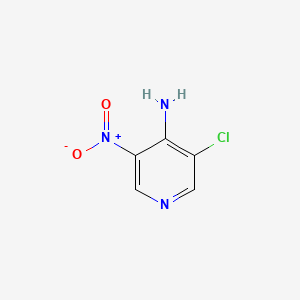


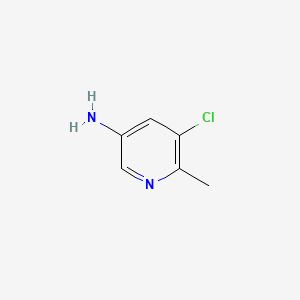
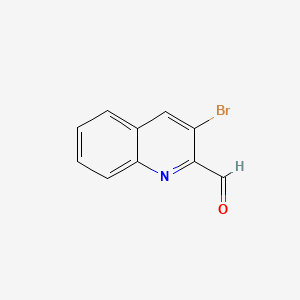
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)


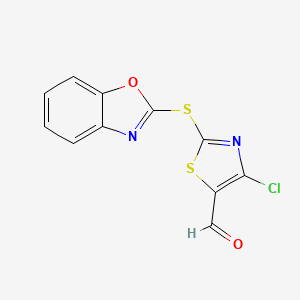

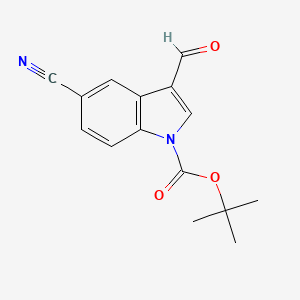
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)
